molecular formula C19H23N5O3 B2976236 9-benzyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 862487-43-2

9-benzyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2976236
CAS No.: 862487-43-2
M. Wt: 369.425
InChI Key: BZRCDXJZYWDYBF-UHFFFAOYSA-N
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Description

The compound “9-benzyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” is a complex organic molecule. It is related to purine derivatives, which are a group of compounds that play crucial roles in biological systems .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a purine core, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .

Scientific Research Applications

Antimycobacterial Activity

One study focused on the synthesis and evaluation of 9-benzylpurines, including derivatives similar to the specified compound, for their antimycobacterial activity against Mycobacterium tuberculosis. The study found that 9-benzylpurines carrying electron-donating substituents exhibited significant inhibitory effects, highlighting their potential as antituberculosis drugs due to their low toxicity against mammalian cells and effectiveness inside macrophages (Bakkestuen, Gundersen, & Utenova, 2005).

Neurodegenerative Disease Treatment

Another research avenue involves the exploration of tetrahydropyrimido[2,1-f]purinediones for their potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. A study synthesized a library of these compounds, demonstrating their interaction with adenosine receptors and monoamine oxidases (MAO), suggesting their utility as multi-target drugs for neurodegenerative conditions (Koch et al., 2013).

Properties

IUPAC Name

9-benzyl-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-21-16-15(17(25)24(19(21)26)11-12-27-2)23-10-6-9-22(18(23)20-16)13-14-7-4-3-5-8-14/h3-5,7-8H,6,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRCDXJZYWDYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCOC)N3CCCN(C3=N2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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